4-(2-Keto-1-benzimidazolinyl)piperidine
Overview
Description
Mechanism of Action
Target of Action
The primary target of 4-(2-Keto-1-benzimidazolinyl)piperidine is the respiratory system . The compound’s interaction with this system suggests a potential role in respiratory-related conditions or diseases.
Mode of Action
It has been used to study the structure–activity relationships with several potent and selective analogues . This suggests that the compound may interact with its targets in a way that influences the structure and activity of other related compounds.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. The compound is known to be a solid at room temperature, with a melting point of 183-185 °c . Its solubility in water is 3g/L at 20°C . These properties may influence its bioavailability and pharmacokinetic behavior.
Result of Action
Some derivatives of the compound have shown significant cytotoxic effects on hela cells . Additionally, certain derivatives have demonstrated leishmanicidal activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility can be affected by the solvent used and the temperature of the environment . Moreover, it should be stored in a dry, cool, and well-ventilated place .
Preparation Methods
The synthesis of 4-(2-Keto-1-benzimidazolinyl)piperidine can be achieved through several methods. One common approach involves the reaction of 4-Amino-1-Boc-piperidine with benzimidazolone derivatives . The reaction conditions typically include the use of appropriate solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(2-Keto-1-benzimidazolinyl)piperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Keto-1-benzimidazolinyl)piperidine has several scientific research applications, including:
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: The compound’s derivatives may have applications in the development of new materials and industrial processes.
Comparison with Similar Compounds
4-(2-Keto-1-benzimidazolinyl)piperidine can be compared with other similar compounds, such as:
- 1-Benzyl-4-piperidone
- 1-Boc-3-piperidone
- 4-Hydroxypiperidine
These compounds share structural similarities but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its benzimidazolone core and the presence of the keto group, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
3-piperidin-4-yl-1H-benzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c16-12-14-10-3-1-2-4-11(10)15(12)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNBAMHAURJNTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=CC=CC=C3NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057679 | |
Record name | Benzimidazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20662-53-7 | |
Record name | 1,3-Dihydro-1-(4-piperidinyl)-2H-benzimidazol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20662-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzimidazolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020662537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzimidazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2'-oxobenzimidazolin-1'-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(2-KETO-1-BENZIMIDAZOLINYL)PIPERIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RP0AED2PC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary biological target of 4-(2-Keto-1-benzimidazolinyl)piperidine and what are its downstream effects?
A: this compound acts as an agonist of the ORL1 receptor [, , ]. While the exact downstream effects are not explicitly stated in the provided research, ORL1 receptor agonists are known to have analgesic properties [].
Q2: Has this compound demonstrated any interesting material properties, and if so, what applications are being explored?
A: While not directly related to its biological activity, this compound has been successfully incorporated as a functional group onto graphene oxide []. This functionalization enhances the sensitivity of graphene oxide-based gas sensors for detecting toxic gas molecules []. This application highlights the versatility of the compound beyond its biological activity.
Q3: How does the structure of this compound derivatives influence their biological activity?
A: Research exploring the structure-activity relationship (SAR) of this compound derivatives has identified key structural features influencing leishmanicidal and anticancer activities []. Modifications to the core structure led to variations in potency against HeLa cells and Leishmania parasites []. For instance, compound 4, bearing specific substituents, emerged as a potent candidate with promising activity against both targets []. This underscores the importance of SAR studies for optimizing the desired biological effects of this class of compounds.
Q4: What computational chemistry methods have been employed to study this compound?
A: Density functional theory (DFT) calculations using the B3LYP functional and 6-311++G(d,p) basis set have been employed to investigate the vibrational frequencies, NMR chemical shifts, and electronic properties of this compound []. These calculations provided insights into the molecular geometry, electronic structure, and reactivity of the compound []. Furthermore, molecular electrostatic potential (MEP) maps were generated to visualize the molecule's electrophilic and nucleophilic regions, aiding in understanding its interactions with other molecules []. This approach exemplifies the use of computational chemistry to complement experimental findings and guide further research.
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